molecular formula C19H16N2O5 B2819501 N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 899993-46-5

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2819501
CAS No.: 899993-46-5
M. Wt: 352.346
InChI Key: GGIRFWGYXMLYOC-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Nitration: The chromene derivative is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Amidation: The nitrated chromene is then subjected to amidation with N-benzyl-N-ethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducers like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzyl position.

    Oxidation: The chromene core can be oxidized under strong oxidizing conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-benzyl-N-ethyl-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives of the chromene core.

Scientific Research Applications

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in research to study its effects on various biological pathways and its potential as a therapeutic agent for different diseases.

    Chemical Biology: It serves as a probe to investigate the role of chromene derivatives in biological systems.

    Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene core can also interact with enzymes and receptors, modulating their activity and affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethyl-6-amino-2-oxo-2H-chromene-3-carboxamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-benzyl-N-ethyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide: A derivative with a methoxy group at the 6-position.

    N-benzyl-N-ethyl-6-chloro-2-oxo-2H-chromene-3-carboxamide: A derivative with a chloro group at the 6-position.

Uniqueness

N-benzyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific reactions that are not possible with other substituents, making this compound valuable for certain applications in medicinal chemistry and biological research.

Properties

IUPAC Name

N-benzyl-N-ethyl-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-20(12-13-6-4-3-5-7-13)18(22)16-11-14-10-15(21(24)25)8-9-17(14)26-19(16)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIRFWGYXMLYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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